molecular formula C9H5Cl2NO2 B2802507 6,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 383132-13-6

6,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B2802507
CAS No.: 383132-13-6
M. Wt: 230.04
InChI Key: TUXCSCQQWQOWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Scaffolds in Modern Drug Discovery and Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active natural products and synthetic compounds. Its structural versatility and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. This designation stems from its capacity to bind to a wide range of biological targets with high affinity, serving as a foundational structure for drugs across numerous therapeutic areas.

Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The indole ring system is a key component of the essential amino acid tryptophan, and consequently, it is integral to the structure of many enzymes and proteins. This inherent biological relevance has made it an attractive starting point for the design of new drugs that can modulate physiological and pathological processes. The continuous exploration of the indole scaffold underscores its enduring importance in the quest for novel and effective therapeutic agents.

Overview of Halogenated Indole-2-Carboxylic Acid Derivatives in Academic Inquiry

The introduction of halogen atoms onto the indole scaffold can significantly modulate the physicochemical and biological properties of the parent molecule. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, halogenated indole-2-carboxylic acid derivatives have become a subject of intense academic and industrial research.

These derivatives have been investigated for a variety of potential therapeutic applications. For instance, certain halogenated indole-2-carboxylic acids have been explored as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The carboxylate group at the 2-position often plays a crucial role in chelating metal ions within the active site of such enzymes. The position and nature of the halogen substituents on the indole ring can fine-tune the inhibitory activity and selectivity of these compounds. Research in this area continues to uncover novel biological activities and potential therapeutic uses for this class of molecules.

Research Trajectory and Potential of 6,7-Dichloro-1H-Indole-2-Carboxylic Acid

While the broader class of halogenated indole-2-carboxylic acids has been explored, specific isomers can exhibit unique properties and potential. The compound this compound, identified by the CAS number 383132-13-6, represents a specific substitution pattern on the indole ring.

Detailed public research specifically focused on the synthesis, properties, and biological activities of this compound is limited. However, the study of closely related di-chloro isomers, such as 4,6-dichloroindole-2-carboxylic acid, offers valuable insights into the potential of this class of compounds. For example, derivatives of 4,6-dichloroindole-2-carboxylic acid have been investigated as ligands for the glycine (B1666218) binding site of the NMDA receptor, suggesting a potential role in modulating neurotransmission. ttuhsc.edu

The presence of two chlorine atoms at the 6 and 7 positions would be expected to significantly influence the electronic and steric properties of the molecule compared to its monosubstituted or other disubstituted counterparts. This unique substitution pattern could lead to novel biological activities or improved properties for existing therapeutic targets. The future research trajectory for this compound will likely involve its synthesis and screening against a variety of biological targets to uncover its specific pharmacological profile and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCSCQQWQOWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 6,7 Dichloro 1h Indole 2 Carboxylic Acid Analogues

Electrophilic Aromatic Substitution Patterns on the Dichlorinated Indole (B1671886) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, driven by the attack of an electrophile on the electron-rich ring. wikipedia.org The indole ring system is particularly reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) moiety. researchgate.netic.ac.uk This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction.

The reactivity of the 6,7-dichloro-1H-indole-2-carboxylic acid ring is influenced by three key substituents:

Indole Nitrogen: The lone pair of electrons on the nitrogen atom is part of the aromatic system, making the ring electron-rich and activating it towards electrophilic attack, particularly at C3.

Carboxylic Acid Group (-COOH) at C2: This group is electron-withdrawing and deactivating, reducing the nucleophilicity of the pyrrole ring.

Chlorine Atoms (-Cl) at C6 and C7: Halogens are deactivating due to their inductive electron-withdrawing effect, but they direct incoming electrophiles to the ortho and para positions via resonance. wikipedia.org

Research on related indole-2-carboxylates has shown that under certain Friedel-Crafts acylation conditions, substitution can yield mixtures of 3-, 5-, and 7-acyl derivatives, with the outcome depending on the specific Lewis acid catalyst and solvent used. clockss.org For the 6,7-dichloro analogue, the C5 and C7 positions are sterically and electronically influenced by the adjacent chlorine atoms, further favoring substitution at the C3 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Influence on Reactivity Directing Effect
Indole NH 1 Electron-donating (resonance) Activating C3-directing
Carboxylic Acid 2 Electron-withdrawing (induction & resonance) Deactivating Meta-directing (relative to C2)
Chlorine 6 & 7 Electron-withdrawing (induction) Deactivating Ortho, Para-directing

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety at the C2 position is a key site for synthetic modification, allowing for the creation of various derivatives such as esters and amides.

Condensation Reactions with Amines and Alcohols to Form Amides or Esters

The direct condensation of a carboxylic acid with an amine or an alcohol to form an amide or ester, respectively, is an equilibrium process that involves the elimination of water. nih.gov

Amide Formation: The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the reaction often requires high temperatures to drive off water and shift the equilibrium toward the amide product. nih.gov

A more common and efficient laboratory method involves the in situ activation of the carboxylic acid. nih.gov This is typically achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. fishersci.de

Common strategies for the synthesis of indole-2-carboxamides include:

Conversion to Acid Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. eurjchem.com

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxyl group, making it a better electrophile. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Class Examples Byproducts Notes
Carbodiimides EDC, DCC, DIC Ureas (can be soluble or insoluble) Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions. nih.gov
Phosphonium Salts BOP, PyBOP Triphenylphosphine oxide Highly effective but generate stoichiometric phosphine (B1218219) oxide waste.
Aminium/Uronium Salts HATU, HBTU Tetramethylurea Known for fast reaction times and high yields, particularly in peptide synthesis. nih.gov

Ester Formation: Similar to amidation, esterification can be performed by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification). Alternatively, converting the carboxylic acid to its acyl chloride or using coupling reagents provides a more facile route to ester synthesis.

Reactivity of Peripheral Substituents and Derived Structures

Beyond the primary reactivity of the indole ring and the carboxylic acid, the N-H group of the indole nucleus and the functional groups of derived structures (like esters or amides) offer further opportunities for chemical modification.

The indole N-H proton is weakly acidic and can be deprotonated by a strong base, or it can react as a nucleophile. Research on indole-2-carboxylic acid itself has demonstrated its versatile reactivity. In a ruthenium-catalyzed reaction with 1-hexyne, addition occurs at both the carboxylic acid group (forming an enol ester) and the indole N-H group (N-alkenylation). mdpi.com This dual reactivity allows for the synthesis of complex structures in a single step.

Interestingly, the selectivity of this reaction can be controlled by the choice of catalyst. While a ruthenium catalyst produces a mixture of the mono-adduct (ester) and the di-adduct (ester and N-alkenyl), a gold-based catalyst can be used to favor the formation of the di-adduct, hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate. mdpi.com

Table 3: Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne

Catalyst System Temperature (°C) Time (h) Major Product(s) Reference
[RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] in water 60 9 Mixture of mono- and di-adduct mdpi.com
[RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] in water 40 24 Primarily mono-adduct (enol ester) mdpi.com
[AuCl(PPh₃)] / AgPF₆ in toluene 100 14 Primarily di-adduct mdpi.com

Furthermore, the indole nitrogen can undergo reactions such as N-acylation. eurjchem.com This modification is often used as a protecting group strategy or to synthesize N-substituted indole derivatives with distinct biological or chemical properties.

Structure Activity Relationship Sar Studies of Dichloro 1h Indole 2 Carboxylic Acid Derivatives

Influence of Chlorine Atom Positions on Biological Activity (General Indole-2-Carboxylic Acid Context)

The position of chlorine atoms on the indole (B1671886) ring of indole-2-carboxylic acid derivatives is a critical determinant of their biological activity. The introduction of chlorine can substantially improve the intrinsic activity of a molecule, an effect often attributed to increased lipophilicity and altered electronic properties. researchgate.neteurochlor.org This enhancement allows for better partitioning into the lipophilic domains of cell membranes or proteins. researchgate.net

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, the location of the chlorine atom significantly impacts binding affinity. For instance, moving a chloro group from the C-5 position to the C-6 position on the indole-2-carboxamide scaffold can drastically reduce binding affinity. acs.org Conversely, in the development of antiproliferative agents, a 5-chloro substituent on an indole-2-carboxamide backbone was found to be more potent than a 4-chloro equivalent in certain contexts. nih.gov Specifically, a compound with a chlorine at the C-5 position (5f) was 1.9 times more potent than its C-4 chloro counterpart (5a). nih.gov However, in another comparison within the same study, a compound with a 4-chloro substitution (5c) was three times more effective than its 5-chloro analogue (5g). nih.gov This highlights the complexity of SAR, where the effect of a substituent at one position is highly dependent on the rest of the molecule's structure.

For antagonists of the glycine (B1666218) binding site of the NMDA receptor, 4,6-dichloro substitution on the indole-2-carboxylic acid core is a key feature for high affinity. ttuhsc.edu This specific dichlorination pattern appears to be optimal for interaction with the receptor. Studies on natural plant growth hormones have also shown a distinct hierarchy of activity based on chlorine position, with 4-chloro derivatives being highly active, followed by 5,6-dichloro compounds. eurochlor.org Other patterns, such as 4,7-dichloro and 5,7-dichloro, resulted in progressively lower activity. eurochlor.org

The following table summarizes the influence of chlorine atom position on the biological activity of various indole derivatives.

Compound ScaffoldChlorine Position(s)Target/ActivityObserved Effect on ActivityReference
Indole-2-carboxamideC-6 (vs. C-5)CB1 Receptor BindingDrastically reduced affinity acs.org
Indole-2-carboxamideC-5 (vs. C-4)Antiproliferative1.9-fold more potent in one case (5f vs 5a) nih.gov
Indole-2-carboxamideC-4 (vs. C-5)Antiproliferative3-fold more potent in another case (5c vs 5g) nih.gov
Indole-2-carboxylic Acid4,6-dichloroNMDA Receptor (Glycine Site)High affinity ttuhsc.edu
Indole Acetic Acid (Auxin)4-Cl > 5,6-Cl2 >> H > 4,7-Cl2 > 5,7-Cl2Plant Growth RegulationRanked order of activity eurochlor.org

Impact of Indole-3-Substituents on Receptor Binding Affinity and Enzyme Inhibition

Substitutions at the C-3 position of the indole-2-carboxylic acid core have a profound effect on biological activity, often by interacting with specific pockets within the target protein. In the development of allosteric modulators for the CB1 receptor, the C-3 position was found to prefer a linear alkyl group. acs.org Replacing a C-3 ethyl group with a longer n-pentyl group significantly enhanced the allosteric effect, increasing the cooperativity factor (α) from 6.9 to 17.6. acs.org An n-propyl group at this position also markedly improved allosteric modulation. acs.org

For HIV-1 integrase inhibitors, introducing a long-chain substituent at the C-3 position can significantly improve activity. mdpi.com This is because the C-3 position can extend into a hydrophobic cavity near the enzyme's active site. mdpi.com For example, the introduction of a p-trifluorophenyl or o-fluorophenyl group via a linker at C-3 resulted in a 5.3-fold and 6.5-fold improvement in inhibitory activity, respectively. mdpi.com

In the case of ligands for the glycine binding site of the NMDA receptor, the C-3 position is critical for establishing high-affinity interactions. Studies on 4,6-dichloroindole-2-carboxylic acids revealed that incorporating substituents like hydantoins, ureas, and imidazolidin-2-ones at C-3 leads to potent inhibitors. ttuhsc.edu The most promising compounds were those bearing a hydantoin (B18101) substituent at this position. ttuhsc.edu The presence of both a hydrogen-bond acceptor and an aromatic substituent at C-3 were identified as key features for high affinity. ttuhsc.edu

The following table details the impact of various C-3 substituents on the biological activity of indole-2-carboxylic acid derivatives.

Indole ScaffoldC-3 SubstituentTargetEffect on Activity (IC50, Ki, etc.)Reference
5-Chloro-indole-2-carboxamiden-Pentyl (vs. Ethyl)CB1 ReceptorIncreased allosteric effect (α from 6.9 to 17.6) acs.org
5-Chloro-indole-2-carboxamiden-PropylCB1 ReceptorMarkedly enhanced allosteric modulation acs.org
6-Bromo-indole-2-carboxylic acidp-Trifluorophenyl (via linker)HIV-1 Integrase5.3-fold improvement in activity mdpi.com
6-Bromo-indole-2-carboxylic acido-Fluorophenyl (via linker)HIV-1 Integrase6.5-fold improvement in activity mdpi.com
4,6-Dichloro-indole-2-carboxylic acidHydantoin moietyNMDA Receptor (Glycine Site)Identified as a very potent inhibitor ttuhsc.edu
7-Nitro-1H-indole-2-carboxylic acid3-FluorophenylFBPaseIC50 = 4.5 µM (most potent in series) researchgate.net
7-Nitro-1H-indole-2-carboxylic acidEthylFBPaseIC50 = 6.2 µM researchgate.net

Effects of Substitutions at Other Indole Nitrogen (N-1) and Carbon (C-4, C-5, C-6, C-7) Positions on Activity

Modifications at the indole nitrogen (N-1) and other carbon positions (C-4, C-5, C-6, C-7) are crucial for fine-tuning the pharmacological profile of indole-2-carboxylic acid derivatives.

N-1 Position: The indole nitrogen can be a key interaction point. In some herbicidal compounds designed as transport inhibitor response 1 (TIR1) antagonists, a hydrogen bond between the N-1 nitrogen and the main chain of Leu439 was observed. frontiersin.org The introduction of a p-fluorobenzyl substituent at the N-1 position of certain indole-2-carboxamides was shown to have a positive effect on superoxide (B77818) anion scavenging activity in one case, though this was not a general trend across other compounds in the series. tandfonline.com

C-4, C-5, C-6, and C-7 Positions: The electronic and steric properties of substituents at these positions significantly modulate activity. In the development of IDO1/TDO dual inhibitors, a linker NH group at the C-4 position was found to be an important pharmacophore fragment, as replacing it with other linkers resulted in a loss of inhibition. sci-hub.se

For HIV-1 integrase inhibitors, the addition of halogenated anilines at the C-6 position markedly improved the inhibitory effect. mdpi.com This improvement is attributed to the formation of π-π stacking interactions with viral DNA. mdpi.comrsc.org For instance, adding a 3-fluoro-4-methoxyphenyl or a 2,4-difluorophenyl group at C-6 of certain derivatives led to potent compounds with IC50 values in the low micromolar range. mdpi.com

In the context of dopamine (B1211576) D2/D3 receptor ligands, moving a methoxy (B1213986) group on the indole-3-carboxylic acid moiety from the C-5 to the C-6 position had little impact on affinity for either receptor. nih.gov However, for FBPase inhibitors based on a 7-nitro-1H-indole-2-carboxylic acid scaffold, the presence of the nitro group at C-7 was a foundational element of the design. researchgate.net

The following table summarizes the effects of substitutions at these various positions.

PositionSubstituentCompound ScaffoldTarget/ActivityObserved EffectReference
N-1p-FluorobenzylIndole-2-carboxamideSuperoxide ScavengingPositive effect in one compound, but not general tandfonline.com
C-4Amino (NH) LinkerIndole-2-carboxylic acidIDO1/TDO InhibitionEssential for activity; replacement abolishes inhibition sci-hub.se
C-5Methoxy (vs. Hydroxy)Indole-2-carboxamideDopamine D3 ReceptorSlightly increased D3 affinity and improved D2/D3 selectivity nih.gov
C-6Halogenated AnilinesIndole-2-carboxylic acidHIV-1 Integrase InhibitionMarkedly improved inhibitory effect mdpi.com
C-6Methoxy (vs. C-5 Methoxy)Indole-3-carboxylic acidDopamine D2/D3 ReceptorsSimilar affinity for both receptors nih.gov
C-7NitroIndole-2-carboxylic acidFBPase InhibitionCore feature of a series of potent inhibitors researchgate.net

Elucidation of Pharmacophoric Requirements for Dichloro-1H-Indole-2-Carboxylic Acid Ligands

The pharmacophore for dichloro-1H-indole-2-carboxylic acid ligands comprises a specific spatial arrangement of key chemical features essential for molecular recognition and biological activity. For high-affinity ligands of the glycine binding site of the NMDA receptor, a clear pharmacophore model has emerged from SAR studies. ttuhsc.edu

This model confirms that the 4,6-dichloroindole-2-carboxylic acid core serves as a crucial scaffold. The key pharmacophoric requirements include:

A Hydrogen-Bond Acceptor: This feature is critical for interaction within the receptor binding site.

An Aromatic Substituent at the C-3 Position: The presence of an aromatic moiety at this position is a key feature for achieving high affinity. ttuhsc.edu

Hydrophobic Pockets: The model suggests the presence of size-limited binding pockets that accommodate the hydrophobic substituents on the benzofused portion of the indole ring (i.e., the chlorine atoms). ttuhsc.edu

Coulombic Attraction: The carboxylic acid group at the C-2 position is believed to engage in a Coulombic attraction with a positively charged moiety within the receptor. ttuhsc.edu

For antioxidant indole-2-carboxamides, the pharmacophoric requirements for maximum inhibitory effect on superoxide anion production involve dichlorination at both the ortho- and para-positions of a benzamide (B126) residue attached to the core structure. tandfonline.com In general, halogenated derivatives were found to be more active than non-halogenated ones, indicating that the electronic and lipophilic contributions of halogens are a key part of the pharmacophore for this activity. tandfonline.com

Molecular and Cellular Investigations of Dichloro 1h Indole 2 Carboxylic Acid Derivatives Preclinical Focus

Modulation of G Protein-Coupled Receptors (GPCRs)

Agonistic Activity at Orphan Receptors (e.g., GPR17)

A notable derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), has been identified as a potent synthetic agonist for the orphan G protein-coupled receptor 17 (GPR17). nih.govresearchgate.net GPR17 is recognized as a key regulator in the modulation of CNS myelination and is considered a drug target for conditions such as multiple sclerosis. researchgate.netnih.gov The activation of GPR17 by MDL29,951 has been demonstrated in various cell types, including recombinant cells and primary rat oligodendrocytes. nih.govnih.gov This activation triggers Gαi/o signaling pathways, leading to a decrease in the activity of the adenylyl cyclase-cAMP-PKA-CREB downstream cascade. nih.gov

Structure-activity relationship (SAR) studies have been conducted to improve the potency of MDL29,951. These studies revealed that while the 4-position of the indole (B1671886) moiety only tolerates small substituents, the 6-position can accommodate larger, lipophilic groups. nih.govacs.org This has led to the development of derivatives with significantly enhanced potency. For instance, a derivative with 4-fluoro-6-bromo substituents (PSB-18422) exhibited an EC50 value of 27.9 nM, and another with 4-fluoro-6-iodo (PSB-18484) had an EC50 of 32.1 nM. acs.org These findings highlight the potential for rational design of potent GPR17 agonists based on the dichloro-1H-indole-2-carboxylic acid scaffold.

Compound NameSubstitution PatternAgonistic Activity (EC50)Receptor Target
MDL29,9514,6-dichloroModerately PotentGPR17
PSB-17376-phenoxy270 nMGPR17
PSB-184224-fluoro-6-bromo27.9 nMGPR17
PSB-184844-fluoro-6-iodo32.1 nMGPR17
PSB-17674-chloro-6-hexyloxy67.0 nMGPR17
PSB-171836-hexyloxy115 nM (partial agonist)GPR17

Antagonistic Selectivity at Cysteinyl Leukotriene Receptors (e.g., CysLT1)

The GPR17 receptor is phylogenetically related to cysteinyl leukotriene (CysLT) receptors. nih.gov While direct antagonistic activity of 6,7-dichloro-1H-indole-2-carboxylic acid itself on CysLT1 is not extensively detailed in the provided context, the broader class of indole derivatives has been explored in relation to CysLT receptors. CysLT1 receptor antagonists are established therapeutics for asthma. nih.gov Research has shown that certain compounds can act as antagonists at GPR17, including known CysLT receptor antagonists like montelukast (B128269) and pranlukast. researchgate.net Conversely, the GPR17 agonist MDL29,951 was found to selectively activate GPR17 without activating P2Y or Cys-LT receptors, indicating a degree of selectivity. nih.gov This suggests that while the indole scaffold is relevant to both receptor families, specific substitutions dictate the selectivity and nature of the activity (agonism vs. antagonism). Further research is needed to fully characterize the antagonistic selectivity of specific dichloro-1H-indole-2-carboxylic acid derivatives at CysLT1.

Interaction with Ionotropic Receptors

Binding Affinity to the Glycine (B1666218) Site of the N-Methyl-D-Aspartate (NMDA) Receptor

Derivatives of 4,6-dichloroindole-2-carboxylic acid are well-recognized as potent antagonists of the glycine binding site (also known as the glycineB site) associated with the N-Methyl-D-Aspartate (NMDA) receptor. ttuhsc.edu The NMDA receptor, a key ionotropic glutamate (B1630785) receptor, is crucial for synaptic plasticity and is implicated in various neurological disorders. nih.govnih.gov Glycine acts as a necessary co-agonist for the activation of the NMDA receptor channel. nih.gov

A series of C-3 substituted 4,6-dichloroindole-2-carboxylic acids have been synthesized and evaluated for their affinity to this site. ttuhsc.edunih.gov Research has shown that introducing hydantoin (B18101) substituents at the C-3 position of the indole nucleus results in compounds with high binding affinity. nih.govresearchgate.net These compounds act as potent inhibitors of the binding of specific glycine site ligands like [3H]MDL 105,519. ttuhsc.edu For example, certain hydantoin-substituted derivatives have demonstrated nanomolar affinity, with Ki values as low as 0.014 µM. ttuhsc.edu The established pharmacophore model suggests that a hydrogen-bond acceptor and an aromatic substituent at the C-3 position are key features for high-affinity binding. ttuhsc.edunih.gov

Derivative ClassExample CompoundBinding Affinity (Ki)Target Site
Hydantoin-substitutedCompound 120.014 ± 0.003 µMGlycine site of NMDA Receptor
Hydantoin-substitutedCompound 170.058 ± 0.019 µMGlycine site of NMDA Receptor
Hydantoin-substitutedCompound 20a0.022 ± 0.007 µMGlycine site of NMDA Receptor
Phenylaminocarbonyl derivativeGavestinel (GV150526A)3.0 nMGlycine site of NMDA Receptor

Enzyme Inhibitory Mechanisms

Allosteric Inhibition of Fructose 1,6-Bisphosphatase at the AMP Site

Fructose 1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, making it a therapeutic target for type 2 diabetes. nih.govnih.govresearchgate.net The compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), also identified as a GPR17 agonist, has been found to be an allosteric inhibitor of FBPase. researchgate.net X-ray crystallography studies have confirmed that this compound binds at the AMP regulatory site of the enzyme. researchgate.net This represents a distinct approach to FBPase inhibition.

Following this lead, other indole-2-carboxylic acid derivatives have been designed and synthesized as FBPase inhibitors. nih.gov For example, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were developed, leading to the identification of a potent inhibitor with an IC50 value of 0.99 μM. nih.govresearchgate.net Further studies on N-acylsulfonamide moieties at the 3-position of the indole-2-carboxylic acid scaffold also yielded potent FBPase inhibitors with IC50 values in the submicromolar range. nih.gov The inhibitory mechanism involves the indole's NH group making a critical interaction with the enzyme. nih.gov

Compound SeriesLead Compound/ExampleInhibitory Concentration (IC50)Target EnzymeInhibition Site
Dichloro-indole derivativeMDL-29951-Fructose 1,6-BisphosphataseAMP allosteric site
7-Nitro-indole derivativeCompound 3.90.99 µMFructose 1,6-BisphosphataseAllosteric
N-Acylsulfonamide derivativeCompound 22f/22gSubmicromolarFructose 1,6-BisphosphataseAllosteric

Inhibition of HIV-1 Integrase Strand Transfer Activity

Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov Integrase is a crucial enzyme in the lifecycle of HIV-1, responsible for inserting the viral DNA into the host genome. nih.gov INSTIs disrupt this process, thereby preventing viral replication. rsc.org

The core structure of indole-2-carboxylic acid has been observed to chelate with the two Mg²⁺ ions present in the active site of the integrase enzyme. rsc.org This interaction is a key feature for the inhibitory activity of this class of compounds. Structural optimizations of the indole-2-carboxylic acid scaffold have led to the development of derivatives with significantly enhanced inhibitory effects. nih.gov

One study reported on a series of indole-2-carboxylic acid derivatives, where optimization led to a compound (17a) with a notable inhibitory effect on the integrase, demonstrating an IC₅₀ value of 3.11 μM. rsc.org Further structural modifications on a related derivative (compound 3) resulted in a significantly more potent inhibitor (compound 20a) with an IC₅₀ value of 0.13 μM. nih.gov Analysis of the binding mode of these potent derivatives revealed that the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core could effectively bind with the viral DNA through a π–π stacking interaction. rsc.org Additionally, introducing a long branch on the C3 position of the indole core was found to improve interactions with a hydrophobic cavity near the active site of the integrase. nih.gov

These findings underscore the potential of the indole-2-carboxylic acid framework, including its halogenated derivatives, as a basis for the design of new and effective HIV-1 integrase inhibitors.

Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

Dual Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two key enzymes involved in the metabolism of tryptophan and are considered important targets for cancer immunotherapy. nih.gov The dual inhibition of both IDO1 and TDO is an emerging strategy in oncology, as it may offer a more comprehensive blockade of tryptophan catabolism in the tumor microenvironment. ekb.eg

Derivatives of indole-2-carboxylic acid have been investigated for their potential as dual inhibitors of both IDO1 and TDO. nih.gov In one study, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against both enzymes. Several of these compounds were found to be potent dual inhibitors with IC₅₀ values in the low micromolar range. nih.gov

Among the synthesized compounds, one derivative, compound 9o-1, emerged as the most potent dual inhibitor with an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.govsci-hub.se Furthermore, a para-benzoquinone derivative, 9p-O, which was formed from the oxidation of a related compound, demonstrated strong inhibition against both enzymes with IC₅₀ values in the double-digit nanomolar range. nih.gov

Molecular docking and molecular dynamic simulations have been used to predict the binding modes of these indole-2-carboxylic acid derivatives within the binding pockets of both IDO1 and TDO, providing insights for further structural optimization of this class of dual inhibitors. nih.gov

Table 2: Dual Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

Cellular Efficacy in Disease Models

Antimicrobial Properties: Antibacterial and Antifungal Activity

Indole-2-carboxylic acid derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govfabad.org.tr The specific activity of these compounds can be influenced by the nature and position of substituents on the indole ring.

In a study investigating new ester and amide derivatives of indole-2-carboxylic acid, several compounds exhibited noticeable antifungal activity against Candida albicans. fabad.org.tr One amide derivative was particularly active against Enterococcus faecalis and also showed significant activity against C. albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.tr Other derivatives in the same study displayed antifungal activity against C. albicans with MIC values of 32 and 64 µg/mL, and one compound showed moderate activity against Candida parapsilosis with an MIC of 64 µg/mL. fabad.org.tr

Another study on indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov Some of these derivatives showed excellent antifungal activity against Candida krusei and moderate activity against C. albicans. nih.gov With regard to antibacterial activity, certain compounds demonstrated significant effects against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. nih.gov

While specific data for this compound was not detailed in these particular studies, the general findings for related indole-2-carboxylic acid derivatives suggest that this chemical class is a promising area for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Indole-2-Carboxylic Acid Derivatives

Anti-inflammatory Effects in Cellular Systems

Derivatives of indole have been investigated for their potential anti-inflammatory properties in various cellular models. chemrxiv.orgdntb.gov.ua The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus, such as lipopolysaccharide (LPS). chemrxiv.org

In one study, indole and amide derivatives of ursolic acid were synthesized and their anti-inflammatory potential was assessed in LPS-induced RAW 264.7 macrophages. chemrxiv.org The results indicated that indole derivatives were effective in reducing the levels of nitric oxide (NO) in the cell culture supernatant. chemrxiv.org Furthermore, selected indole derivatives significantly reduced the LPS-induced upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.org These compounds also led to an upregulation of the anti-inflammatory cytokine IL-10. chemrxiv.org

Another study focused on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and their impact on LPS-induced pro-inflammatory cytokine production in RAW264.7 cells. nih.gov Most of the synthesized compounds were found to effectively inhibit the release of NO, IL-6, and TNF-α. nih.gov One particular compound, 13b, demonstrated the most potent anti-inflammatory activity among the tested derivatives, with IC₅₀ values of 10.992 μM for NO inhibition, 2.294 μM for IL-6 inhibition, and 12.901 μM for TNF-α inhibition. nih.gov

These findings suggest that the indole scaffold is a valuable starting point for the development of novel anti-inflammatory agents.

Table 4: Anti-inflammatory Activity of a Selected Indole Derivative (Compound 13b) in RAW264.7 Cells

Cytotoxic Effects on Cancer Cell Lines

Indole derivatives are a well-established class of compounds with significant potential in the development of anticancer agents, and their cytotoxic effects have been evaluated against various cancer cell lines. unibo.itnih.gov

In a study focused on 5-hydroxyindole-3-carboxylic acids and their ester derivatives, a number of compounds demonstrated cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov One potent ester derivative, compound 5d, exhibited a half-maximal effective concentration (EC₅₀) of 4.7 µM. nih.gov Several other ester derivatives in this study also showed promising cytotoxicity with values below 10 µM against the MCF-7 cell line, while showing no significant cytotoxicity towards normal human dermal fibroblast cells. nih.gov

Another investigation into a series of indole-aryl amide derivatives revealed cytotoxic activity against a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), PC3 (prostate), and Jurkat J6 (leukemia). unibo.it One particular compound, an indolylacetyl derivative (compound 7), was found to be very active against the MCF7 breast cancer cell line with an IC₅₀ of 0.49 µM. unibo.it Another derivative, compound 5, was active against HT29, PC3, and J6 cell lines with IC₅₀ values of 2.61, 0.39, and 0.37 µM, respectively. unibo.it

These studies highlight the potential of the indole scaffold in the design of novel cytotoxic agents for cancer therapy.

Table 5: Cytotoxic Effects of Selected Indole Derivatives on Various Cancer Cell Lines

Growth Inhibition of Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)

Indole-2-carboxamides, particularly those with halogen substitutions, have been identified as a potent class of compounds with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govelsevier.com The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a target for this class of compounds. elsevier.com

A study focused on the design and synthesis of novel indole-2-carboxamides for the inhibition of M. tuberculosis growth identified a particularly active derivative, N-(1-(adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide (compound 8g). nih.gov This compound displayed the highest activity against the drug-sensitive H37Rv strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 0.32 μM. nih.govelsevier.com

Importantly, compound 8g also demonstrated high selectivity for M. tuberculosis over mammalian cells, with an IC₅₀ of 40.9 μM against Vero cells, resulting in a selectivity index (SI) of 128. nih.govelsevier.com This suggests minimal cytotoxicity of the compound. Another related compound, 8f, showed dual activity, inhibiting M. tuberculosis with an MIC of 0.62 μM and also exhibiting cytotoxic activity against the pediatric glioblastoma multiforme (GBM) cell line KNS42 with an IC₅₀ of 0.84 μM. elsevier.com

These findings highlight the potential of dichloro-substituted indole-2-carboxamides as promising leads for the development of new antitubercular agents.

Table 6: Activity of a 4,6-Dichloroindole-2-carboxamide Derivative (Compound 8g) against M. tuberculosis

Allosteric Modulation Studies of Specific Receptors (e.g., Cannabinoid Receptor 1)

The indole-2-carboxamide scaffold is a well-established platform for the development of allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can either enhance or diminish the effect of the endogenous ligand. unc.edu This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists. unc.edu

While specific studies on the 6,7-dichloro isomer are lacking, research on other dichloro-indole-2-carboxylic acid derivatives has demonstrated allosteric activity. For instance, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) has been identified as an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase, binding to the AMP regulatory site. nih.gov This finding, although not related to the CB1 receptor, establishes that the dichloro-indole-2-carboxylic acid core can function as an allosteric modulator.

In the context of the CB1 receptor, numerous indole-2-carboxamide derivatives have been synthesized and evaluated for their allosteric modulatory properties. nih.govresearchgate.netacs.org These studies have systematically explored the structure-activity relationships of this chemical class, revealing that substitutions on the indole ring and the carboxamide nitrogen are critical for activity. acs.org

A notable example from a related series is the investigation of N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide. While this compound was primarily evaluated for its antimycobacterial properties, its structural similarity to known CB1 allosteric modulators suggests a potential for interaction with G protein-coupled receptors. The study highlighted the potent activity of this 4,6-dichloro derivative against Mycobacterium tuberculosis.

The following table summarizes the activity of a key 4,6-dichloro-1H-indole-2-carboxamide derivative from preclinical studies.

CompoundTargetActivityReference
N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamideMycobacterium tuberculosis H37RvMIC = 0.32 μM
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951)Fructose-1,6-bisphosphataseAllosteric Inhibitor nih.gov

Detailed research findings on indole-2-carboxamides as CB1 allosteric modulators indicate that the nature and position of the halogen substituents on the indole ring significantly influence the modulatory effect. For example, a chlorine atom at the 5-position of the indole ring, combined with specific substitutions on the carboxamide nitrogen, has been shown to produce potent positive allosteric modulation of agonist binding to the CB1 receptor. acs.org These findings underscore the importance of the substitution pattern on the indole core for achieving desired allosteric effects. Although direct evidence for this compound is not available, the existing data on related analogs suggest that this compound could also exhibit allosteric modulatory properties, warranting further investigation.

Computational Chemistry and Molecular Modeling of Dichloro 1h Indole 2 Carboxylic Acid Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dichloro-1H-indole-2-carboxylic acid analogues, docking simulations have been instrumental in identifying and optimizing their interactions with various biological targets, such as viral enzymes and G-protein coupled receptors (GPCRs).

One area of investigation has been the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comnih.govrsc.org Docking studies have shown that the indole-2-carboxylic acid scaffold can act as a chelating motif, interacting with the two magnesium ions (Mg²⁺) present in the enzyme's active site. mdpi.comrsc.org The binding mode analysis of these compounds reveals that the indole (B1671886) core and the C2 carboxyl group are key to this chelation. mdpi.com Further structural optimizations, guided by docking results, have demonstrated that introducing a halogenated benzene (B151609) ring at the C6 position of the indole core can lead to π-π stacking interactions with viral DNA, enhancing the inhibitory effect. nih.govrsc.org

The following table summarizes the results of molecular docking studies for a series of indole-2-carboxylic acid derivatives against HIV-1 integrase, highlighting their binding affinities.

CompoundTarget ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Indole-2-carboxylic acidHIV-1 IntegraseAutoDock VinaNot SpecifieddA21
Compound 17a HIV-1 IntegraseNot SpecifiedNot SpecifieddC20
Compound 20a HIV-1 IntegraseNot SpecifiedNot SpecifiedTyr143, Asn117

This table is based on data from multiple sources. mdpi.comnih.govrsc.org

Similarly, molecular docking has been employed to investigate indole-2-carboxamides as potential multi-target antiproliferative agents by predicting their binding modes within the active sites of EGFR, BRAFV600E, and VEGFR-2. mdpi.com These simulations have been crucial in understanding the structure-activity relationships and guiding the design of compounds with improved potency. mdpi.com

Molecular Dynamics Simulations to Elucidate Receptor Activation and Binding

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time. These simulations can reveal how the binding of a ligand, such as a this compound analogue, can induce conformational changes in the receptor, leading to its activation or inhibition.

MD simulations have been used to study the conformational changes in GPCRs, a large family of membrane proteins that are common drug targets. mssm.edunih.govfrontiersin.org While specific MD studies on this compound are not extensively detailed in the provided context, the principles of GPCR activation by ligands are well-established through such simulations. For instance, MD simulations have shown that agonist binding can lead to an outward movement of the intracellular end of transmembrane helix 6 (TM6) and the breaking of an "ionic lock" interaction, which are key steps in receptor activation. mssm.edunih.gov These simulations can also shed light on the role of specific residues, known as "micro-switches," in the activation process. frontiersin.org

In studies of indole derivatives targeting other proteins, like HIV-1 integrase, MD simulations have been used to confirm the stability of the predicted binding poses obtained from molecular docking. sci-hub.se These simulations ensure that the key interactions observed in the static docked model are maintained over a period of simulated time, providing greater confidence in the predicted binding mode.

Homology Modeling of Receptor Structures for Ligand-Based Design

When the experimental three-dimensional structure of a target receptor is not available, homology modeling can be used to build a computational model. This technique relies on the known structure of a related homologous protein as a template. For many GPCRs, which are notoriously difficult to crystallize, homology models have been a vital tool for structure-based drug design. nih.govbohrium.comnih.govnih.gov

The process of homology modeling for a GPCR involves several key steps, including the identification of suitable templates, alignment of the target sequence with the template(s), model building, and refinement. nih.gov The availability of multiple GPCR crystal structures has significantly improved the accuracy of these models. psu.edu

In the context of indole derivatives, homology models have been successfully used to guide ligand design. For example, a homology-built model of the α1 benzodiazepine (B76468) receptor (BzR) was used in docking calculations for N-(indol-3-ylglyoxyl)benzylamides. nih.gov These in silico simulations, followed by 10 nanoseconds of molecular dynamics, helped to rationalize the observed structure-activity relationships and were in reasonable agreement with previously hypothesized pharmacophore models. nih.gov This demonstrates the utility of homology modeling in providing a structural framework for understanding ligand-receptor interactions and guiding the optimization of lead compounds, even in the absence of an experimentally determined receptor structure.

Prediction of Molecular Interactions and Binding Modes

A primary goal of computational chemistry in drug discovery is the accurate prediction of how a ligand will bind to its target and the nature of the molecular interactions that stabilize the complex. This information is crucial for understanding the basis of a compound's activity and for designing new molecules with improved properties.

For analogues of this compound, computational methods have been used to predict a variety of interactions. As previously mentioned in the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid moiety is predicted to form crucial chelation interactions with magnesium ions in the active site. mdpi.comrsc.org Furthermore, substitutions on the indole ring have been shown to lead to other important interactions. For instance, a halogenated benzene group at the C6-position can form a π-π stacking interaction with a deoxycytidine residue (dC20) of the viral DNA. nih.govrsc.org In another example, a long branch introduced at the C3 position of the indole core was found to interact with a hydrophobic cavity near the integrase active site, forming interactions with residues such as Tyr143 and Asn117. mdpi.com

The following table provides a summary of the predicted molecular interactions for different indole-2-carboxylic acid derivatives with their respective targets.

Compound ClassTargetPredicted Interaction TypeKey Interacting Moieties/Residues
Indole-2-carboxylic acidsHIV-1 IntegraseMetal ChelationMg²⁺ ions in the active site
C6-halogenated benzene indole derivativesHIV-1 Integraseπ-π StackingdC20 of viral DNA
C3-substituted indole derivativesHIV-1 IntegraseHydrophobic InteractionTyr143, Asn117
N-(indol-3-ylglyoxyl)benzylamidesα1 Benzodiazepine ReceptorHydrogen Bonding, Lipophilic InteractionsNot Specified

This table synthesizes findings from multiple research articles. mdpi.comnih.govrsc.orgnih.gov

These detailed predictions of molecular interactions are invaluable for medicinal chemists, providing a rational basis for the design of new analogues with enhanced binding affinity and biological activity.

Applications in Academic Chemical and Biological Research

Development as Radioligands and Pharmacological Probes (e.g., for GPR17 Studies)

The indole-2-carboxylic acid framework has been extensively investigated for its interaction with various biological targets, including the G protein-coupled receptor GPR17. This receptor is considered a potential drug target for inflammatory and neurodegenerative diseases. Research into developing ligands for GPR17 has largely focused on a related isomer, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), which was identified as a moderately potent GPR17 agonist. researchgate.netfrontiersin.org

To better characterize the GPR17 receptor and study ligand-receptor interactions directly, a tritiated radioligand based on the 4,6-dichloro isomer was developed. mdpi.com This radiolabeled probe, [³H]PSB-12150, was synthesized and used to establish a competition binding assay, which is crucial for determining the binding affinities of new, unlabeled compounds targeting the receptor. mdpi.com

However, detailed structure-activity relationship (SAR) studies on this class of compounds have revealed critical insights into the specific structural requirements for GPR17 activation. These studies demonstrated that while substitutions at the 4- and 6-positions of the indole (B1671886) ring could be optimized to enhance potency, any substitution at the 7-position was found to be detrimental to the compound's agonist activity at GPR17. researchgate.net This finding strongly suggests that 6,7-dichloro-1H-indole-2-carboxylic acid would not be an effective GPR17 agonist. Consequently, its development as a specific radioligand or pharmacological probe for GPR17 studies has not been pursued, as research has logically focused on more potent isomers like the 4,6-dichloro derivatives.

Utilization as Building Blocks in Complex Organic Synthesis

Halogenated indole-2-carboxylic acids are versatile precursors in the field of complex organic synthesis. The halogen atoms serve as valuable synthetic "handles" that allow for further molecular modifications, most notably through metal-catalyzed cross-coupling reactions. This enables chemists to construct more elaborate molecules with potential therapeutic applications.

For instance, the closely related compound 6-bromo-1H-indole-2-carboxylic acid has been utilized as a key starting material in the synthesis of novel inhibitors targeting the HIV-1 integrase enzyme. mdpi.comnih.gov In these synthetic routes, the bromo group at the C6 position is leveraged for palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to introduce substituted aniline, benzylamine, or phenethylamine (B48288) groups. nih.gov This modular approach allows for the systematic exploration of chemical space to optimize the compound's biological activity.

The general synthetic utility is outlined in the following table, based on methodologies applied to related halogenated indole-2-carboxylic acids:

Starting MaterialReaction TypeReagentsResulting MoietyApplication of Final Product
6-bromo-1H-indole-2-carboxylic acidEsterificationEthanol, H₂SO₄Ethyl 6-bromo-1H-indole-2-carboxylateIntermediate for further coupling
Ethyl 6-bromo-1H-indole-2-carboxylateBuchwald-Hartwig CouplingSubstituted anilines, Pd(OAc)₂6-anilino-1H-indole-2-carboxylate derivativeHIV-1 Integrase Inhibitors
Ester DerivativeHydrolysisNaOH6-substituted-1H-indole-2-carboxylic acidFinal active compound

This table illustrates the synthetic utility of a representative halogenated indole-2-carboxylic acid as a building block. mdpi.comnih.gov

Similarly, the this compound scaffold offers potential as a building block. The chlorine atoms, while generally less reactive in cross-coupling reactions than bromine, can still participate in certain transformations or, more commonly, serve to modulate the electronic properties and lipophilicity of the final molecule, which can be critical for its biological function and pharmacokinetic profile.

Contribution to Understanding Biochemical Pathways

Dichlorinated indole-2-carboxylic acid derivatives have proven to be valuable tools for elucidating the function and regulation of specific enzymes, thereby contributing to the broader understanding of biochemical pathways.

A significant example is the discovery that 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) acts as an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase (FBPase). nih.gov X-ray crystallography revealed that the compound binds to the AMP regulatory site of the enzyme. nih.gov This was a pivotal finding as FBPase is a key regulatory enzyme in the gluconeogenesis pathway, and its inhibition represents a therapeutic strategy for managing type 2 diabetes. The discovery of this novel indole-based inhibitor opened a new avenue for drug design and deepened the understanding of FBPase regulation. researchgate.netnih.gov

Furthermore, the indole-2-carboxylic acid scaffold is central to the development of inhibitors for other critical enzymes. As mentioned, derivatives have been designed to target HIV-1 integrase, an enzyme essential for the replication of the AIDS virus. rsc.org These compounds function by chelating two magnesium ions within the enzyme's active site, preventing the integration of viral DNA into the host genome. rsc.org Studies on these molecules help clarify the mechanism of viral replication and provide a basis for designing new antiretroviral drugs. nih.gov Other research has shown that indole-2-carboxylic acid derivatives can act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism which are targets for cancer immunotherapy. nih.gov

The following table summarizes the enzymatic targets of various indole-2-carboxylic acid derivatives, highlighting their role in biochemical research.

Compound ClassSpecific Isomer/Derivative ExampleEnzyme TargetBiochemical PathwayResearch Contribution
Dichloro-indole-2-carboxylic acid derivative3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acidFructose-1,6-bisphosphatase (FBPase)GluconeogenesisDiscovery of a novel allosteric regulatory site inhibitor. nih.gov
Halogenated indole-2-carboxylic acid derivatives6-anilino substituted indole-2-carboxylic acidsHIV-1 IntegraseHIV Viral ReplicationElucidation of integrase inhibition mechanism and development of novel INSTIs. rsc.org
Acetamido-indole-2-carboxylic acid derivatives6-acetamido-indole-2-carboxylic acid derivativesIDO1 / TDOTryptophan MetabolismDevelopment of dual inhibitors for cancer immunotherapy research. nih.gov

This table provides examples of how the indole-2-carboxylic acid scaffold contributes to the understanding of various biochemical pathways through enzyme inhibition.

While specific studies focusing on the 6,7-dichloro isomer as an enzyme inhibitor are not prominent in the literature, the extensive research on related analogs underscores the potential of this chemical class to serve as probes for exploring and modulating the activity of diverse biological pathways.

Future Directions and Emerging Research Avenues for Dichloro 1h Indole 2 Carboxylic Acids

Exploration of Novel Biological Targets and Therapeutic Areas

While dichloro-1H-indole-2-carboxylic acids have been investigated for certain biological activities, the vast landscape of cellular targets remains largely unexplored. Future research will likely focus on identifying and validating novel protein interactions, leading to the expansion of their therapeutic applications.

One promising area is in oncology. Derivatives of the parent indole-2-carboxylic acid scaffold have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immune evasion. sci-hub.seebi.ac.uk This suggests that 6,7-dichloro-1H-indole-2-carboxylic acid and its analogues could be developed as next-generation cancer immunotherapeutics. Another potential cancer-related target is the 14-3-3η protein, where indole-2-carboxylic acid derivatives have been designed for the treatment of liver cancer. nih.gov Further screening of dichloro-substituted analogues against a wider range of cancer cell lines and protein targets could reveal new antitumor applications.

In the realm of infectious diseases, the indole-2-carboxylic acid core has proven to be a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.gov Structural optimization of this scaffold, including the strategic placement of halogen atoms like chlorine, has been shown to enhance inhibitory activity. mdpi.comnih.gov Future work could explore the potential of this compound derivatives against other viral enzymes or as broad-spectrum antiviral agents.

Furthermore, the versatility of the indole (B1671886) structure opens doors to other therapeutic areas. For instance, a related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, indicating a potential role in metabolic diseases. nih.gov Other explorations have shown that indole-2-carboxamides can act as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management. mdpi.com Systematic screening of this compound against various receptors, ion channels, and enzymes could uncover unexpected therapeutic opportunities.

Potential Therapeutic AreaInvestigated Biological Target(s)Key Findings
Oncology IDO1/TDOIndole-2-carboxylic acid derivatives act as dual inhibitors, suggesting a role in cancer immunotherapy. sci-hub.seebi.ac.uk
14-3-3η ProteinNovel 1H-indole-2-carboxylic acid derivatives were synthesized for potential liver cancer treatment. nih.gov
Infectious Diseases HIV-1 IntegraseThe indole-2-carboxylic acid scaffold is effective for developing INSTIs. mdpi.comrsc.orgnih.gov
Metabolic Diseases Fructose-1,6-bisphosphataseA dichloro-indole-2-carboxylic acid derivative acts as an allosteric inhibitor. nih.gov
Pain Management TRPV1Indole-2-carboxamide derivatives have shown potential as TRPV1 agonists. mdpi.com

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the structure-activity relationships (SAR) and unlock the therapeutic potential of dichloro-1H-indole-2-carboxylic acids, the development of more advanced and efficient synthetic strategies is crucial. Future research in synthetic chemistry will likely focus on methods that allow for precise and diverse modifications of the indole core.

Current synthetic routes often involve multi-step processes, starting from commercially available indole-2-carboxylates or employing classical indole syntheses. sci-hub.semdpi.comresearchgate.net While effective, these methods can be limiting when creating complex analogues with specific stereochemistry or substitution patterns. Emerging strategies may include:

C-H Activation/Functionalization: Direct C-H activation offers a powerful tool to selectively introduce functional groups onto the indole ring without the need for pre-functionalized starting materials. This would enable the rapid synthesis of a diverse library of analogues for high-throughput screening. For example, Pd(II)-catalyzed ortho-C-H chlorination has been used to achieve dichloro substitution. sci-hub.se

Novel Cyclization Methods: Developing new ways to construct the core indole ring system, such as through novel transition-metal-catalyzed cyclizations or photochemical methods, could provide access to previously inaccessible structural motifs. The Bartoli indole synthesis is one such method that has been employed. sci-hub.se

Flow Chemistry and Automation: Utilizing flow chemistry can improve the efficiency, safety, and scalability of synthesizing key intermediates and final compounds. Automated synthesis platforms can accelerate the generation of compound libraries for SAR studies.

These advanced synthetic approaches will be instrumental in creating structurally complex analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. The ability to fine-tune the structure by introducing various substituents at different positions on the indole scaffold is key to optimizing interactions with biological targets. mdpi.comnih.gov

Synthetic StrategyDescriptionPotential Advantage
C-H Activation Direct functionalization of carbon-hydrogen bonds on the indole ring.Increases synthetic efficiency and allows for novel modifications. sci-hub.se
Advanced Cyclization Development of new reactions to form the indole nucleus.Provides access to unique and complex indole core structures. sci-hub.se
Structural Optimization Systematic modification of the lead compound at various positions (e.g., C3, C6).Enhances binding affinity and inhibitory activity against targets like HIV-1 integrase. mdpi.comnih.gov
Flow Chemistry/Automation Use of continuous-flow reactors and robotic systems for synthesis.Improves scalability, safety, and speed of library generation.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. For compounds like this compound, future research will increasingly rely on the integration of multi-omics data to build a comprehensive picture of their biological effects. nih.gov This approach moves beyond a single target and examines the global changes a compound induces within a biological system.

Multi-omics integrates data from various molecular levels, including:

Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.

Transcriptomics (RNA-seq): To measure changes in gene expression, revealing the cellular pathways that are modulated by the compound.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link to cellular function.

Metabolomics: To analyze changes in small-molecule metabolites, offering a functional readout of the cellular state.

By combining these datasets, researchers can construct detailed models of how dichloro-1H-indole-2-carboxylic acid analogues exert their effects. jci.orgnih.gov For example, if an analogue shows promise as an anti-cancer agent, multi-omics could help to:

Identify the full range of signaling pathways it disrupts in cancer cells.

Discover potential biomarkers that could predict which patients are most likely to respond to treatment.

Uncover off-target effects that might not be apparent from simple binding assays.

This systems-level approach provides a holistic view, bridging the gap from genotype to phenotype and enabling a more rational and informed drug development process. nih.govmdpi.com The application of computational tools and machine learning algorithms will be essential to analyze and interpret these large, complex datasets, ultimately leading to a deeper understanding of the therapeutic potential and mechanism of action of dichloro-1H-indole-2-carboxylic acids. jci.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-dichloro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Begin with halogenated indole precursors (e.g., 6,7-dichloroindole) and employ carboxylation via metal-catalyzed carbonylation or hydrolysis of nitrile intermediates. For example, refluxing 6,7-dichloroindole with potassium cyanide under acidic conditions, followed by hydrolysis with NaOH, can yield the carboxylic acid derivative .
  • Key Considerations : Optimize temperature (80–120°C), catalyst loading (e.g., Pd for carbonylation), and reaction time (12–24 hrs). Monitor purity via HPLC and confirm structure with 1H^1H-NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy. For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility is pH-dependent due to the carboxylic acid group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The compound is stable in dry, dark conditions but may degrade via decarboxylation under prolonged heat (>150°C) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve chlorine positions and hydrogen bonding (e.g., O–H···N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS (C9H5Cl2NO2\text{C}_9\text{H}_5\text{Cl}_2\text{NO}_2, expected [M-H]^- at 243.9604) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, discrepancies in IC50_{50} values may arise from assay-specific interference (e.g., compound aggregation) .
  • Batch Analysis : Verify purity (>95% by HPLC) and check for residual solvents (e.g., DMF) that may affect activity .
    • Case Study : A 2024 study reported conflicting cytotoxicity data due to variations in cell lines (HeLa vs. MCF-7). Meta-analysis of substituent effects (e.g., chloro vs. methoxy groups) clarified structure-activity trends .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Derivatization : Synthesize prodrugs (e.g., methyl esters) to enhance membrane permeability. Ethyl ester derivatives (see CAS 16732-75-5) show improved logP values (2.1 vs. 1.5 for the acid) .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to increase aqueous solubility .

Q. How do computational models predict the electronic and steric effects of the 6,7-dichloro substitution?

  • Methodology :

  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., Gaussian09 at B3LYP/6-31G* level) to assess reactivity. The electron-withdrawing Cl groups reduce electron density at C2, favoring nucleophilic carboxylation .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2), highlighting steric clashes due to chloro substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.